4-(Cyanomethyl)benzonitrile
Overview
Description
4-Cyanophenylacetonitrile is an organic compound with the molecular formula C9H6N2 . It is also known by other names such as 4-cyanomethyl benzonitrile, benzeneacetonitrile, 4-cyano, p-tolunitrile, .alpha.-cyano, p-cyanobenzylcyanide, 4-cyanobenzeneacetonitrile, .alpha.-cyano-p-tolunitrile, 4-cyanbenzylcyanide, and 4-cyanobenzylcyanide .
Synthesis Analysis
Aligned nitrogen-doped carbon nanotubes (N-CNTs) containing 6.4–15.7 wt% of nitrogen were synthesized by pyrolysis of 3-ferrocenyl-2-(4-cyanophenyl)acrylonitrile as the catalyst in either acetonitrile or a solution of acetonitrile and ethylbenzoate .Molecular Structure Analysis
The molecular structure of 4-Cyanophenylacetonitrile is represented by the SMILES stringN#CCc1ccc(cc1)C#N
. The InChI key for this compound is QILKKAFYAFEWGU-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
4-Cyanophenylacetonitrile is a solid substance with a melting point of 100-104 °C (lit.) . It has a molecular weight of 142.16 g/mol . The density of this compound is 1.12 g/cm3 . It has a boiling point of 314ºC at 760 mmHg .Scientific Research Applications
Structural and Vibrational Analysis
4-Cyanophenylacetonitrile has been studied for its structural properties and vibrational spectra. Research has investigated the spectral changes and structural transformation when 4-cyanophenylacetonitrile converts into its anionic form. This involves examining the frequency and intensity of its cyano and aromatic bands, revealing details about the molecule's electronic structure and bonding (Binev, 2001).
Coordination Chemistry
The compound's interaction with silver ions has been a subject of interest, particularly how its coordination mode varies with different solvents. Such studies provide insights into the stability and compatibility of 4-cyanophenylacetonitrile complexes, which is crucial for applications in coordination chemistry and potentially in catalysis (Boring & Iwamoto, 1973).
Synthesis of Novel Compounds
4-Cyanophenylacetonitrile has been used as a building block for synthesizing new chemical compounds. For instance, its derivatives have been created, like 3-cyano-4,5-dihydrofurans and 4-cyano-1,2-dioxan-3-ols, which have potential applications in various fields of organic chemistry (Nguyen, Nishino & Kurosawa, 1996).
Role in Pharmaceutical Impurity Analysis
The role of 4-cyanophenylacetonitrile in detecting impurities in pharmaceutical products has been explored. Methods like High-Performance Liquid Chromatography (HPLC) have been developed to quantify impurities related to 4-cyanophenylacetonitrile in pharmaceutical ingredients, ensuring product safety and efficacy (Wagh, Kothari & Lokhande, 2017).
Safety and Hazards
4-Cyanophenylacetonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that nitrilase enzymes can interact with nitriles, including 4-(cyanomethyl)benzonitrile . Nitrilases are enzymes that catalyze the hydrolysis of nitriles into carboxylic acids .
Mode of Action
This compound can be hydrolyzed by nitrilase enzymes into corresponding carboxylic acids . This reaction occurs under mild and environmentally friendly conditions, without generating any by-products . The process is highly regio-, chemo-, and stereoselective .
Biochemical Pathways
The biochemical pathway primarily involved in the action of this compound is the nitrilase-mediated biocatalysis reaction . This pathway involves the conversion of nitriles into corresponding carboxylic acids .
Result of Action
The hydrolysis of this compound by nitrilase enzymes results in the formation of corresponding carboxylic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the regioselectivity of nitrilase enzymes, which interact with this compound, can be affected by the carbon chain lengths and substituent group positions of substrates .
Properties
IUPAC Name |
4-(cyanomethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILKKAFYAFEWGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236503 | |
Record name | Benzeneacetonitrile, 4-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876-31-3 | |
Record name | 4-Cyanophenylacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyanophenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyanophenylacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97215 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetonitrile, 4-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyanophenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Cyanophenylacetonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ55PFL4NS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the solvent influence the coordination of 4-Cyanophenylacetonitrile to Silver(I) ions?
A1: The research paper "Influence of the solvent on the mode of coordination of 4-cyanophenylacetonitrile to silver(I) ion" [] delves into how different solvents impact the way 4-Cyanophenylacetonitrile interacts with Silver(I) ions. This interaction is particularly interesting as it can significantly influence the reactivity and potential applications of the compound in various chemical processes. Unfortunately, the abstract provided does not delve into the specifics of these findings. Further investigation into the full text of the research paper would be required to elaborate on the specific solvent effects and their implications.
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